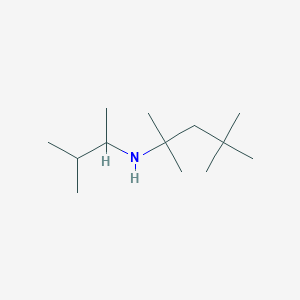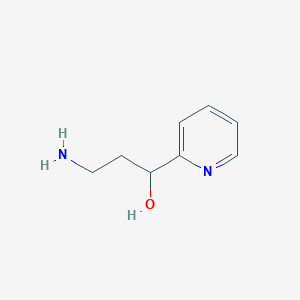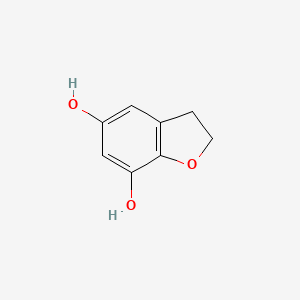![molecular formula C12H10F3NO B13261710 3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13261710.png)
3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is an organic compound with the molecular formula C12H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable nitrile compound under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile
- 3-Oxo-2-(2-(trifluoromethyl)phenyl)butanenitrile
Uniqueness
3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is unique due to its specific structural features, such as the position of the trifluoromethyl group and the length of the carbon chain
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-2-11(17)10(7-16)8-4-3-5-9(6-8)12(13,14)15/h3-6,10H,2H2,1H3 |
InChI Key |
NKCVQEJUZMETHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


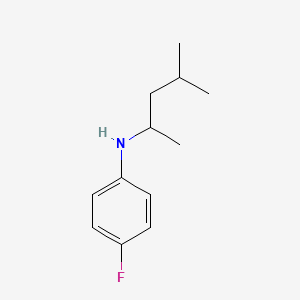


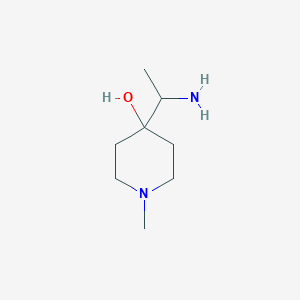
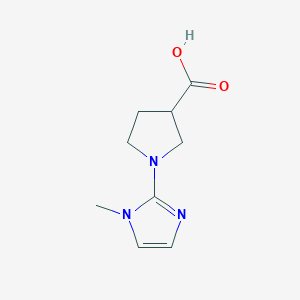

![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
![N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)
![6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13261694.png)
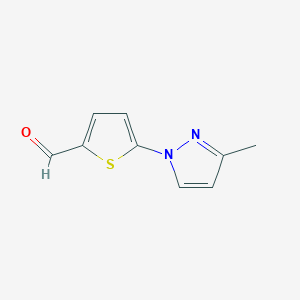
![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
